Ethyl 4-aminocyclohexanecarboxylate physical and chemical properties
Ethyl 4-aminocyclohexanecarboxylate physical and chemical properties
An In-Depth Technical Guide to Ethyl 4-aminocyclohexanecarboxylate: Properties, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of key building blocks is paramount. Ethyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a cyclohexane core, serves as a critical scaffold in the synthesis of a wide array of pharmacologically active compounds. Its stereoisomeric nature—existing as both cis and trans isomers—offers distinct three-dimensional arrangements, profoundly influencing its role in molecular design and its interaction with biological targets. This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of Ethyl 4-aminocyclohexanecarboxylate, alongside detailed methodologies for its synthesis, characterization, and strategic application in medicinal chemistry.
Structural and Stereochemical Landscape
Ethyl 4-aminocyclohexanecarboxylate is characterized by a cyclohexane ring substituted with an amino group and an ethyl carboxylate group at the 1 and 4 positions. The tetrahedral nature of the carbon atoms within the cyclohexane ring gives rise to two diastereomers: cis and trans.
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trans-Isomer: In the more stable chair conformation, both the amino and the ethyl carboxylate groups can occupy equatorial positions, minimizing steric hindrance. This diequatorial arrangement is the thermodynamically preferred conformation.
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cis-Isomer: In its most stable chair conformation, one substituent is in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.
The stereochemistry of this building block is a critical design element in drug development, as the spatial orientation of the amino and carboxylate functionalities dictates how the molecule can be elaborated and how it will ultimately interact with the complex three-dimensional architecture of biological macromolecules.
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Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of Ethyl 4-aminocyclohexanecarboxylate are influenced by its isomeric form. While comprehensive data for the free base forms can be sparse, the properties of the more commonly available hydrochloride salts provide valuable insights.
| Property | trans-Isomer (Free Base) | cis-Isomer (Free Base) | trans-Isomer (HCl Salt) | cis-Isomer (HCl Salt) | References |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | C₉H₁₈ClNO₂ | [1][2][3] |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 207.70 g/mol | 207.70 g/mol | [1][2][3] |
| CAS Number | 1678-68-8 | 3685-28-7 | 2084-28-8 | 61367-17-7 | [3][4] |
| Appearance | - | - | White crystalline powder | - | [5] |
| Melting Point (°C) | - | - | ~150-155 or 200-202 | Not available | [5][6] |
| Boiling Point (°C) | Not available | Not available | Not available | Not available | |
| Density (g/cm³) | Not available | Not available | Not available | Not available | |
| Solubility | - | - | Soluble in water (~100 mg/mL), ethanol, chloroform | - | [5] |
Synthesis and Stereocontrol
The primary synthetic route to Ethyl 4-aminocyclohexanecarboxylate isomers starts from Ethyl 4-oxocyclohexanecarboxylate. The stereochemical outcome of the reaction is determined by the method of amination.
Reductive Amination: A Pathway to Stereoisomers
Reductive amination of Ethyl 4-oxocyclohexanecarboxylate is a common method for introducing the amine functionality. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers. For instance, catalytic hydrogenation is a widely used technique. The synthesis of the related compound, tranexamic acid, often involves the reduction of an oxo or cyano group on the cyclohexane ring, providing a model for the synthesis of the title compound.[7][8]
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Experimental Protocol: Synthesis via Reductive Amination (Illustrative)
The following is an illustrative protocol based on common reductive amination procedures for similar substrates.
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Reaction Setup: To a solution of Ethyl 4-oxocyclohexanecarboxylate in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
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Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
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Hydrogenation: Place the reaction mixture under a hydrogen atmosphere at a suitable pressure and temperature.
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Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
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Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification and Isomer Separation: The resulting mixture of cis and trans isomers can be separated by techniques such as fractional distillation or column chromatography. Alternatively, selective crystallization of one of the isomers, often as a salt, can be employed.
Spectroscopic Characterization: Distinguishing Between Isomers
The definitive identification and differentiation of the cis and trans isomers are achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chair conformation of the cyclohexane ring leads to distinct chemical environments for axial and equatorial protons, which is reflected in their ¹H NMR spectra.
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¹H NMR: Protons in an axial orientation are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts. The key differentiating feature is the coupling constant (J-value). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). In the trans isomer, the protons at C1 and C4 are predominantly axial in the diequatorial conformation, leading to larger coupling constants with neighboring axial protons. In contrast, the cis isomer will exhibit smaller coupling constants for these protons.
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¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. Generally, carbons bearing axial substituents are more shielded (appear at a lower chemical shift) than those with equatorial substituents.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 4-aminocyclohexanecarboxylate will show characteristic absorption bands for the functional groups present:
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N-H stretch: Typically in the region of 3300-3500 cm⁻¹, often appearing as two bands for a primary amine.
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C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.
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C-N stretch: Usually in the range of 1000-1200 cm⁻¹.
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C-O stretch (ester): In the region of 1150-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry of Ethyl 4-aminocyclohexanecarboxylate would be expected to show a molecular ion peak (M⁺) at m/z = 171. Common fragmentation patterns for ethyl esters include the loss of an ethoxy group (-OCH₂CH₃, m/z 45) and the loss of ethylene (-CH₂CH₂, m/z 28) via a McLafferty rearrangement. The fragmentation of the cyclohexane ring can also lead to a complex pattern of fragment ions.
Chemical Reactivity and Synthetic Utility
Ethyl 4-aminocyclohexanecarboxylate possesses two reactive centers: the primary amine and the ethyl ester. This dual functionality makes it a versatile building block.
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N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.[9][10][11] This is a common strategy for incorporating the 4-(ethoxycarbonyl)cyclohexyl moiety into larger molecules.
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N-Alkylation: The amino group can also be alkylated, although care must be taken to control the degree of alkylation.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-aminocyclohexanecarboxylic acid.
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Ester Reduction: The ester can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.
The differential reactivity of the two functional groups can be exploited by using appropriate protecting groups, allowing for selective modification at either the amine or the ester.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the 4-aminocyclohexanecarboxylate core makes it an attractive scaffold for the synthesis of pharmaceutical agents. The defined spatial relationship between the amino and carboxylate groups (or their derivatives) can be used to mimic peptide bonds or to position pharmacophoric elements in a specific orientation for optimal target binding.
A prominent example of the utility of a related scaffold is in the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an antifibrinolytic agent.[7][8] Although not a direct application of the title compound, the synthetic strategies employed for tranexamic acid, often starting from a 4-substituted cyclohexane carboxylate derivative, highlight the importance of this class of molecules in medicinal chemistry.
Ethyl trans-4-aminocyclohexanecarboxylate has been used in the synthesis of inhibitors of adenosine deaminase.[1] Its use as a pharmaceutical intermediate is also noted for the synthesis of drugs that act on the central nervous system.[5]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling Ethyl 4-aminocyclohexanecarboxylate and its salts. It is advisable to consult the specific Safety Data Sheet (SDS) for the particular isomer and form being used. General safety recommendations include:
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Personal Protective Equipment: Wear appropriate gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of dust (for solid forms) or vapors. Use in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
The hydrochloride salts are generally considered to be irritants to the skin, eyes, and respiratory system.[4]
Conclusion
Ethyl 4-aminocyclohexanecarboxylate is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined stereochemistry, coupled with its dual functionality, provides a robust platform for the creation of complex molecular architectures with specific three-dimensional orientations. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this scaffold in the design of novel therapeutic agents. The ability to selectively synthesize and characterize the cis and trans isomers allows for a systematic exploration of the structure-activity relationships of the resulting compounds, ultimately contributing to the development of safer and more effective medicines.
References
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ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
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American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). ethyl 4-aminocyclohexane-1-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]
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ChemBK. (2024). Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
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Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved from [Link]
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Baishixing. (n.d.). Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride. Retrieved from [Link]
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